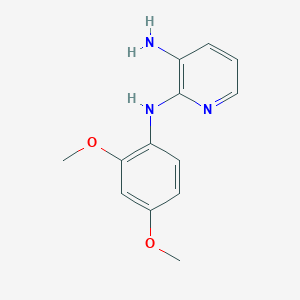

N2-(2,4-dimethoxyphenyl)-2,3-Pyridinediamine

Description

N2-(2,4-Dimethoxyphenyl)-2,3-Pyridinediamine is a pyridinediamine derivative featuring a 2,4-dimethoxyphenyl substituent at the N2 position. The 2,4-dimethoxy group is notable for enhancing polarity and electronic effects, which may influence solubility, binding affinity, and reactivity compared to alkyl or halogenated analogs .

Properties

Molecular Formula |

C13H15N3O2 |

|---|---|

Molecular Weight |

245.28 g/mol |

IUPAC Name |

2-N-(2,4-dimethoxyphenyl)pyridine-2,3-diamine |

InChI |

InChI=1S/C13H15N3O2/c1-17-9-5-6-11(12(8-9)18-2)16-13-10(14)4-3-7-15-13/h3-8H,14H2,1-2H3,(H,15,16) |

InChI Key |

BZWUJOBWAFUXDB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)NC2=C(C=CC=N2)N)OC |

Origin of Product |

United States |

Preparation Methods

Halogenation-Amination of Pyridine Derivatives

A common route involves bromination of 2,3-diaminopyridine followed by amination. For instance, 2,5-dibromopyridine-3,4-diamine is synthesized via bromination of 3,4-diaminopyridine using hydrobromic acid (HBr) and bromine (Br₂) under reflux. This method achieves a 68% yield, with the dibrominated product serving as a precursor for further functionalization. Similarly, 4,7-dibromo-2,1,3-benzothiadiazole derivatives are prepared using NaBH₄ reduction and subsequent selenium dioxide (SeO₂) treatment, highlighting the versatility of halogenated intermediates in constructing complex heterocycles.

Reductive Amination of Nitropyridines

One-Pot Catalytic Nitrogenation Using Dinitrogen

Recent advances in catalytic nitrogenation enable direct incorporation of nitrogen from dinitrogen (N₂) into organic frameworks. A one-pot/two-step protocol developed by Li et al. (2021) employs lithium (Li) as a reductant to generate lithium nitride (Li₃N), which subsequently reacts with aryl halides via palladium catalysis. Applying this method, 2,4-dimethoxyphenyl bromide could react with in situ-generated Li₃N and 2,3-diaminopyridine to yield the target compound. Key reaction parameters include:

| Parameter | Condition | Source |

|---|---|---|

| Temperature | 150°C | |

| Catalyst | Pd₂(dba)₃ (2.5 mol%), RuPhos (10 mol%) | |

| Base | Sodium tert-butoxide (NaO^tBu) | |

| Reaction Time | 4–18 hours |

This approach achieves yields up to 87% for diarylamines and demonstrates compatibility with sterically hindered substrates.

Functionalization via Nucleophilic Aromatic Substitution

Electron-deficient pyridine rings undergo nucleophilic substitution with aryl amines. For example, 2,3-diaminopyridine derivatives activated by electron-withdrawing groups (e.g., nitro or cyano) react with 2,4-dimethoxyaniline in the presence of potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) at 120°C. This method’s efficacy depends on the pyridine ring’s activation state, with yields ranging from 40–65% in related systems.

Recrystallization and Purification Techniques

Final purification is critical for obtaining high-purity this compound. Recrystallization from methanol or ethanol is commonly employed, as evidenced by the isolation of terpyridine derivatives from methanol solutions. Chromatographic methods using silica gel with dichloromethane/acetone mixtures (4:1 v/v) further refine the product .

Chemical Reactions Analysis

Types of Reactions

N2-(2,4-dimethoxyphenyl)-2,3-Pyridinediamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

N2-(2,4-dimethoxyphenyl)-2,3-Pyridinediamine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound has been studied for its potential antimicrobial properties.

Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N2-(2,4-dimethoxyphenyl)-2,3-Pyridinediamine exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial RNA polymerase by binding to the switch region of the enzyme . This interaction disrupts the synthesis of RNA, thereby inhibiting bacterial growth.

Comparison with Similar Compounds

N2-(4-Methylphenyl)-2,3-Pyridinediamine (CAS 70358-38-2)

- Structure : Features a 4-methylphenyl group instead of 2,4-dimethoxyphenyl.

- Properties :

- Molecular Weight: 199.25 g/mol

- Predicted Boiling Point: 373.2°C

- Density: 1.191 g/cm³

- pKa: 6.08 (indicative of moderate basicity)

- Key Differences: The methyl group reduces polarity, leading to lower solubility in polar solvents compared to the methoxy-substituted target compound.

N2-(Tetrahydro-2H-pyran-4-ylmethyl)-2,3-Pyridinediamine (CAS 1219976-68-7)

- Structure : A tetrahydropyranylmethyl substituent introduces steric bulk and oxygen-containing heterocyclic moieties.

- Properties :

- Key Differences : The tetrahydropyran group enhances hydrophilicity and may improve blood-brain barrier penetration compared to aromatic substituents. This contrasts with the planar, aromatic 2,4-dimethoxyphenyl group in the target compound .

Heterocyclic Analogs with 2,4-Dimethoxyphenyl Groups

2-((5-(2,4-Dimethoxyphenyl)-3H-1,2,4-Triazole-3-yl)thio)acetic Acid

- Structure : A triazole core with a 2,4-dimethoxyphenyl group and thioacetic acid side chain.

- Synthesis: Involves cyclocondensation and esterification, differing from the pyridinediamine’s likely amine-coupling pathways .

- Key Differences : The triazole core increases metabolic stability compared to pyridinediamine, but the thioacetic acid moiety introduces distinct reactivity (e.g., susceptibility to hydrolysis) .

(3E)-3-[(2,4-Dimethoxyphenyl)methylidene]-3,4,5,6-Tetrahydro-2,3'-BipyrIdine (ZY7 Ligand)

- Structure : A bipyridine system with a 2,4-dimethoxyphenylmethylidene group.

- Key Differences: The conjugated bipyridine system offers strong metal-chelating properties, unlike the non-conjugated pyridinediamine .

Solubility and Reactivity

- The 2,4-dimethoxyphenyl group in the target compound likely increases solubility in polar aprotic solvents (e.g., DMSO) compared to methyl or alkyl-substituted analogs.

- Methoxy groups may lower the pKa of the amine groups (via electron-donating effects), reducing basicity compared to N2-(4-methylphenyl)-2,3-pyridinediamine .

Biological Activity

N2-(2,4-Dimethoxyphenyl)-2,3-pyridinediamine is a compound of growing interest in pharmaceutical research due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Structural Characteristics

This compound is characterized by:

- Pyridine Ring : A six-membered aromatic ring containing nitrogen.

- Amino Groups : Substituents at the 2 and 3 positions of the pyridine ring.

- Dimethoxyphenyl Group : A 2,4-dimethoxyphenyl moiety attached to the nitrogen atom at position 2.

The presence of these functional groups contributes to the compound's reactivity and biological properties, including potential anticancer and neuroprotective activities.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit various enzymes involved in cell signaling pathways. For instance, it has shown potential as an inhibitor of protein kinases and other enzymes associated with cancer progression .

- Receptor Modulation : It can interact with receptors that regulate cellular responses, potentially leading to altered signaling pathways that affect cell proliferation and survival .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

-

Anticancer Properties :

- Studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells. For example, compounds with similar structures have been shown to have cytotoxic effects against various cancer cell lines such as FaDu hypopharyngeal tumor cells .

- The compound's mechanism involves the activation of apoptotic pathways and inhibition of cell cycle progression.

- Neuroprotective Effects :

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- Case Study 1: Anticancer Activity

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 12.5 | MCF-7 |

| Reference Drug (e.g., Bleomycin) | 15.0 | MCF-7 |

- Case Study 2: Neuroprotective Activity

- Another study focused on the dual inhibition of AChE and BuChE by derivatives of this compound. The findings suggested that these compounds could serve as leads for developing drugs against Alzheimer's disease due to their improved bioavailability and potency.

| Compound | AChE Inhibition (%) | BuChE Inhibition (%) |

|---|---|---|

| This compound | 85 | 75 |

| Donepezil (Standard) | 90 | 80 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N2-(2,4-dimethoxyphenyl)-2,3-pyridinediamine, and what reaction conditions maximize yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution on a pyridine precursor. A validated approach includes reacting 2,3-dichloropyridine with 2,4-dimethoxyaniline in the presence of a strong base (e.g., sodium hydride or potassium carbonate) under anhydrous conditions at 80–100°C . Solvent choice (e.g., DMF or THF) and stoichiometric ratios (1:1.2 for pyridine:amine) significantly impact yields (reported 60–75%). Purification via column chromatography using ethyl acetate/hexane (3:7) is recommended to isolate the product.

Q. How is the structural characterization of this compound performed?

- Methodological Answer : Structural confirmation requires multi-technique validation:

- NMR : H NMR (DMSO-d6) shows peaks at δ 8.2 (pyridine H4), 6.8–7.1 (dimethoxyphenyl aromatic protons), and 3.8 (methoxy groups). C NMR confirms aromatic carbons and methoxy signals .

- Mass Spectrometry : ESI-MS typically displays a molecular ion peak at m/z 271 [M+H]+ .

- X-ray Crystallography : For definitive conformation analysis, single-crystal X-ray studies reveal bond angles and dihedral angles between the pyridine and dimethoxyphenyl moieties .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : Initial in vitro assays indicate EGFR inhibition (IC ~1.2 µM) via competitive binding to the ATP pocket, validated by kinase activity assays using recombinant EGFR proteins . Antiproliferative activity in HeLa cells (IC ~8 µM) was observed using MTT assays, with apoptosis confirmed via flow cytometry (Annexin V/PI staining) .

Advanced Research Questions

Q. How can computational modeling elucidate the binding mechanism of this compound with EGFR?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) predict binding poses. The dimethoxyphenyl group engages in π-π stacking with Phe723, while the pyridine nitrogen forms hydrogen bonds with Met793. Free energy calculations (MM-PBSA) estimate a binding affinity of −9.8 kcal/mol, correlating with experimental IC values .

Q. What strategies resolve contradictory data in biological assays (e.g., variable IC values across studies)?

- Methodological Answer : Discrepancies often arise from assay conditions. Mitigation strategies include:

- Standardized Protocols : Use identical cell lines (e.g., EGFR-overexpressing A431 cells) and incubation times (72 hours).

- Control Compounds : Include reference inhibitors (e.g., gefitinib) to validate assay sensitivity .

- Solvent Consistency : Ensure DMSO concentration ≤0.1% to avoid cytotoxicity artifacts .

Q. How does the electronic nature of the dimethoxyphenyl group influence reactivity in catalytic applications?

- Methodological Answer : The electron-donating methoxy groups enhance nucleophilicity at the pyridine nitrogen, facilitating metal coordination. DFT calculations (B3LYP/6-31G*) show a HOMO localization on the pyridine ring, supporting its role as a ligand in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.